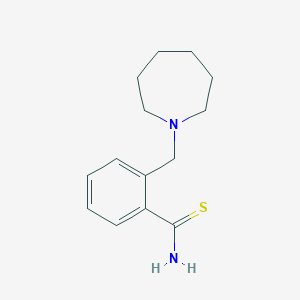

2-(Azepan-1-ylmethyl)benzene-1-carbothioamide

Description

2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is a benzene-1-carbothioamide derivative with a 7-membered azepane ring attached via a methylene group at the ortho position. Its molecular formula is C₁₄H₁₉N₃S, with a calculated molar mass of 261.07 g/mol. The azepane moiety introduces basicity due to the cyclic amine, which may enhance solubility in acidic environments and enable salt formation.

Properties

Molecular Formula |

C14H20N2S |

|---|---|

Molecular Weight |

248.39 g/mol |

IUPAC Name |

2-(azepan-1-ylmethyl)benzenecarbothioamide |

InChI |

InChI=1S/C14H20N2S/c15-14(17)13-8-4-3-7-12(13)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H2,15,17) |

InChI Key |

LYDPDWOGARBLRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)benzene-1-carbothioamide typically involves the reaction of benzyl chloride with azepane in the presence of a base, followed by the introduction of a thiocarbonyl group. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or toluene.

Base: Sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

2-(Azepan-1-ylmethyl)benzene-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiocarbonyl group. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(Azepan-1-ylmethyl)benzene-1-carbothioamide and related benzene-1-carbothioamide derivatives:

*Estimated based on structural analysis.

Structural and Functional Insights:

- The azepane group in the target compound is a flexible, saturated 7-membered amine ring, contrasting with the planar, aromatic benzimidazole in . The latter’s fused heterocycle enables π-π stacking and intercalation in biological systems, often exploited in antifungal or anticancer agents. The hydrazine linker in further allows metal coordination, absent in the azepane derivative .

Azepane vs. Iodophenylamino (): The iodine atom in increases molar mass by ~93 g/mol compared to the target compound. This heavy atom enhances crystallographic resolution but reduces solubility in aqueous media.

- The ethylhexyloxy chain in imparts extreme lipophilicity (predicted logP ~4.2), making it suitable for lipid-rich environments like cell membranes. In contrast, the azepane’s amine group enables protonation in acidic conditions (e.g., gastric fluid), improving oral bioavailability .

Biological Activity

2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a benzene ring substituted with an azepan-1-ylmethyl group and a carbothioamide functional group, this compound exhibits various interactions with biological targets, making it a candidate for pharmaceutical development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.39 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration in cancer research.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in diseases where these enzymes play a critical role.

The mechanism of action for this compound involves its interaction with various biological targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. Understanding these mechanisms is crucial for elucidating the therapeutic potential of the compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis is provided in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Piperidin-1-ylmethyl)benzene-1-carbothioamide | C_{12}H_{16}N_2S | Contains a piperidine ring instead of azepane |

| 2-(Morpholinomethyl)benzene-1-carbothioamide | C_{12}H_{15}N_3O | Features a morpholine ring, affecting solubility |

| 2-(Thiazolidinylmethyl)benzene-1-carbothioamide | C_{12}H_{15}N_3S | Incorporates a thiazolidine ring, altering reactivity |

The uniqueness of this compound lies in its specific azepane structure combined with the carbothioamide functional group, which imparts distinct chemical properties that differentiate it from similar compounds.

Case Studies and Research Findings

A review of literature over the past decades reveals significant findings related to the biological properties of azepane derivatives. For instance, studies have shown that certain azepane-based compounds exhibit enhanced activity against specific cancer cell lines compared to their non-cyclic counterparts .

Additionally, enzyme inhibition studies have demonstrated that modifications in the azepane structure can lead to increased potency against target enzymes involved in metabolic pathways relevant to disease states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.